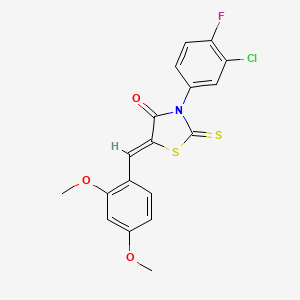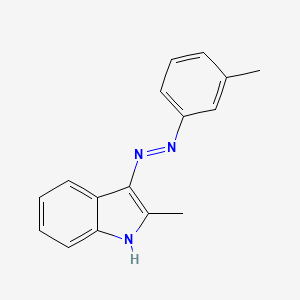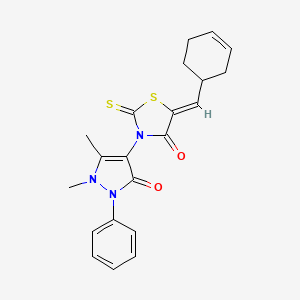
(Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives under specific reaction conditions. Common reagents include:
- Aldehydes: 3-chloro-4-fluorobenzaldehyde and 2,4-dimethoxybenzaldehyde
- Thiazolidinone derivatives
- Catalysts: Acid or base catalysts to facilitate the condensation reaction
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
- Continuous flow reactors for efficient mixing and reaction control
- Purification steps such as recrystallization or chromatography
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
- Oxidation products: Sulfoxides, sulfones
- Reduction products: Thiols, reduced thiazolidinones
- Substitution products: Functionalized aromatic derivatives
科学研究应用
Chemistry
- Used as intermediates in the synthesis of more complex molecules
- Studied for their reactivity and stability under various conditions
Biology
- Investigated for their potential as enzyme inhibitors
- Studied for their antimicrobial and antifungal properties
Medicine
- Potential applications in drug development for treating various diseases
- Evaluated for their anti-inflammatory and anticancer activities
Industry
- Used in the development of new materials with specific properties
- Potential applications in agricultural chemicals
作用机制
The mechanism of action of (Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include:
- Enzymes: Inhibition of key enzymes involved in disease pathways
- Receptors: Binding to receptors to modulate biological responses
- Pathways: Interference with cellular signaling pathways
相似化合物的比较
Similar Compounds
- Thiazolidinones with different substituents on the phenyl ring
- Compounds with similar structural frameworks but different functional groups
Uniqueness
- The presence of both chloro and fluoro substituents on the phenyl ring
- The specific arrangement of methoxy groups on the benzylidene moiety
- Unique biological activities and potential applications
For precise and detailed information, consulting specific scientific literature and databases is recommended
属性
分子式 |
C18H13ClFNO3S2 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClFNO3S2/c1-23-12-5-3-10(15(9-12)24-2)7-16-17(22)21(18(25)26-16)11-4-6-14(20)13(19)8-11/h3-9H,1-2H3/b16-7- |
InChI 键 |
MUTYQANVQUKZFP-APSNUPSMSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12166998.png)
![N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12167001.png)
![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12167019.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12167028.png)

![N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12167030.png)
![(2Z)-N-(3-imidazolylpropyl)-2-[(4-methylphenyl)carbonylamino]-3-(1-phenyl-3-(2-thienyl)pyrazol-4-yl)prop-2-enamide](/img/structure/B12167032.png)
![7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167033.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12167034.png)
![3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167036.png)
![5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B12167050.png)
